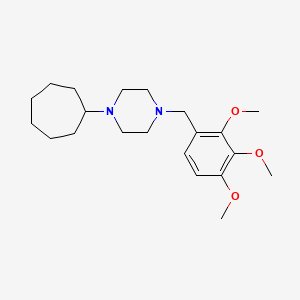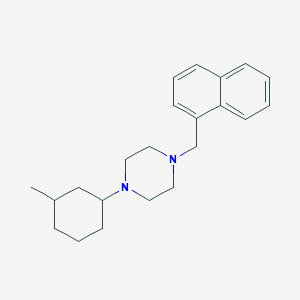
1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a 3-methylcyclohexyl group and a naphthalen-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Methylcyclohexyl Group: The 3-methylcyclohexyl group can be introduced via a nucleophilic substitution reaction using 3-methylcyclohexyl halide.
Attachment of Naphthalen-1-ylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with naphthalen-1-ylmethyl halide under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the cyclohexyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted piperazines and cyclohexyl derivatives.
Scientific Research Applications
1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of central nervous system (CNS) active agents.
Materials Science: This compound can be utilized in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: It serves as a probe in studying receptor-ligand interactions and can be used in the development of diagnostic tools.
Mechanism of Action
The mechanism by which 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine exerts its effects depends on its specific application:
Molecular Targets: It may interact with various receptors in the CNS, such as serotonin or dopamine receptors, influencing neurotransmitter activity.
Pathways Involved: The compound can modulate signaling pathways involved in mood regulation, cognition, and other CNS functions.
Comparison with Similar Compounds
1-(3-Methylcyclohexyl)piperazine: Lacks the naphthalen-1-ylmethyl group, resulting in different pharmacological properties.
4-(Naphthalen-1-ylmethyl)piperazine: Lacks the 3-methylcyclohexyl group, which may affect its binding affinity and selectivity for certain receptors.
Uniqueness: 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is unique due to the combination of both the 3-methylcyclohexyl and naphthalen-1-ylmethyl groups, which confer distinct physicochemical properties and biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H30N2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H30N2/c1-18-6-4-10-21(16-18)24-14-12-23(13-15-24)17-20-9-5-8-19-7-2-3-11-22(19)20/h2-3,5,7-9,11,18,21H,4,6,10,12-17H2,1H3 |
InChI Key |
CZCKYGJDLOMYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10879581.png)
![1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis-](/img/structure/B10879588.png)
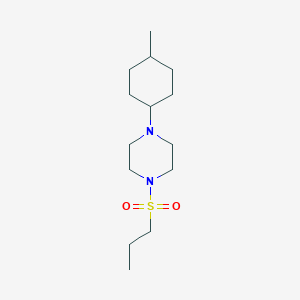
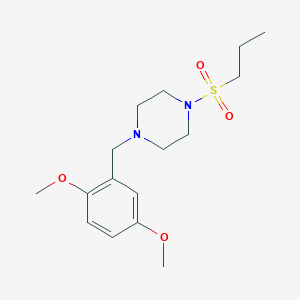
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10879596.png)
![(3,4-Dimethylphenyl){3-nitro-4-[4-(phenylcarbonyl)phenoxy]phenyl}methanone](/img/structure/B10879603.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10879604.png)
amine](/img/structure/B10879612.png)
![2-Chlorobenzaldehyde O~1~-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime](/img/structure/B10879623.png)
![16-(furan-2-yl)-4-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10879628.png)
![(2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10879642.png)
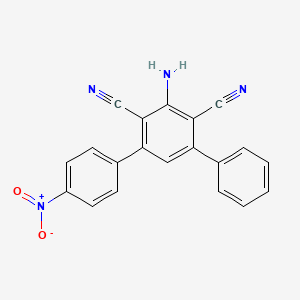
![2-{3-[4-oxo-3-(pyridin-3-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879649.png)
